8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-6-7(2)17-8-9(13-11(17)16(6)4-5-18)15(3)12(20)14-10(8)19/h18H,4-5H2,1-3H3,(H,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMSCFVXKELHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as nickel, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The hydroxyethyl and trimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazopurine compounds.
Scientific Research Applications
8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
The table below summarizes structural variations and associated biological activities of analogous imidazopurine-dione derivatives:
Structure-Activity Relationships (SAR)
- Position 8 Substituents :
- Hydrophilic groups (e.g., hydroxyethyl) : Enhance solubility but may reduce blood-brain barrier (BBB) permeability. The target compound’s hydroxyethyl group contrasts with lipophilic arylpiperazinyl chains in AZ-853/861, which improve CNS targeting .
- Aromatic/heterocyclic chains (e.g., piperazinyl) : Critical for 5-HT1A/5-HT7 receptor binding. Fluorophenyl or trifluoromethyl groups enhance receptor affinity and metabolic stability .
- Methyl Group Positions :
- Methyl groups at positions 1 and 3 (e.g., AZ-853, Compound 6h) are common in antidepressants, optimizing receptor interactions.
- Methyl groups at positions 6 and 7 (e.g., CB11, target compound) are associated with PPARγ agonism and anticancer activity .
Biological Activity
The compound 8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of imidazopurine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.31 g/mol. The structure features a purine core with hydroxyethyl and trimethyl substituents that may influence its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | 278.31 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, imidazopurines are known to inhibit xanthine oxidase and other purine-related enzymes.
- Receptor Binding : The compound could bind to specific cellular receptors, modulating their activity and influencing various signaling pathways.
- DNA Interaction : There is potential for DNA intercalation, disrupting replication and transcription processes.
Therapeutic Applications
Research indicates that derivatives of imidazopurines have been explored for various therapeutic applications:
- Antitumor Activity : Some studies have shown that imidazopurine derivatives exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The compound may possess antimicrobial activity against certain bacterial and fungal strains.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties in preclinical models.
Study 1: Antitumor Activity
In a study examining the antitumor effects of imidazopurine derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 10 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against standard strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Candida albicans | 30 |
The compound demonstrated moderate antimicrobial activity against these pathogens.
Study 3: Anti-inflammatory Effects
Research has also suggested that this compound exhibits anti-inflammatory effects in vitro. When tested in macrophage cell lines treated with lipopolysaccharide (LPS), the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
(Basic) What are the optimal synthetic routes and reaction conditions for 8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from purine precursors. Key steps include alkylation of the imidazo-purine core with 2-hydroxyethyl groups and methyl substitutions. Optimized protocols suggest:
- Stepwise alkylation : Use nucleophilic substitution or Mitsunobu reactions to introduce the hydroxyethyl group under anhydrous conditions with catalysts like triethylamine ().
- Methylation : Employ methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) at 50–80°C for selective N-methylation ().
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization from ethanol/water mixtures improves purity ().
- Yield optimization : Reaction monitoring via TLC and adjusting stoichiometric ratios of reagents mitigates side-product formation ().
(Basic) How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:
- NMR : ¹H and ¹³C NMR validate substituent positions (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm; methyl groups at δ 2.8–3.2 ppm) ().
- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., calculated for C₁₄H₁₉N₅O₃: 305.33 g/mol) ().
- X-ray crystallography : Resolves 3D conformation, particularly for imidazo-purine core planarity and substituent orientations ().
- IR spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) ().
(Advanced) What methodologies are recommended to analyze its interaction with enzymatic targets (e.g., kinases or receptors)?
Methodological Answer:
Mechanistic studies require integrated in vitro and in silico approaches:
- Enzyme assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations reflecting physiological levels ().
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to purified targets ().
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites, prioritizing residues like Asp86 or Lys120 in kinase domains ().
- Mutagenesis : Validate predicted binding residues via site-directed mutagenesis and activity comparisons ().
(Advanced) How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
Address discrepancies through systematic structure-activity relationship (SAR) studies:
- Substituent variation : Compare hydroxyethyl vs. methoxy or chlorophenyl analogs (e.g., ’s table shows acetyl groups reduce solubility but enhance affinity).
- Control experiments : Replicate assays under standardized conditions (pH, temperature) to isolate substituent effects ().
- Cellular permeability assays : Use Caco-2 monolayers or PAMPA to differentiate intrinsic activity from bioavailability limitations ().
- Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition IC₅₀ values) to identify trends using multivariate regression ().
(Basic) What are key considerations for improving aqueous solubility during synthesis?
Methodological Answer:
Modify substituents and synthesis protocols to enhance hydrophilicity:
- Hydroxyethyl group : The 2-hydroxyethyl substituent increases solubility via hydrogen bonding ().
- Co-solvent systems : Use ethanol/water mixtures during crystallization to prevent aggregation ().
- Salt formation : Prepare hydrochloride or sodium salts of the purine core ().
- Particle size reduction : Nanomilling or spray drying improves dissolution rates ().
(Advanced) What strategies enhance metabolic stability without compromising target affinity?
Methodological Answer:
Optimize pharmacokinetics through rational design:
- SAR-guided substitutions : Replace metabolically labile groups (e.g., ethyl → cyclopropyl) while monitoring affinity via SPR ().
- Deuterium incorporation : Substitute hydrogen with deuterium at vulnerable positions (e.g., methyl groups) to slow CYP450-mediated oxidation ().
- Prodrug approaches : Mask hydroxy groups as esters or phosphates, which hydrolyze in vivo ().
- Liver microsome assays : Compare metabolic half-lives (t₁/₂) of derivatives using human hepatocytes ().
(Advanced) How should researchers design experiments to validate the compound’s mechanism of action in disease models?
Methodological Answer:
Adopt a multi-modal validation framework:
- In vitro models : Use primary cell lines (e.g., cancer cells for antiproliferative assays) with siRNA knockdown of putative targets ().
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment ().
- In vivo efficacy : Dose-response studies in xenograft models (e.g., subcutaneous tumors) with PK/PD correlations ().
- Biomarker analysis : Quantify downstream effectors (e.g., phosphorylated ERK for kinase inhibitors) via Western blot or ELISA ().
(Basic) What analytical techniques are critical for assessing purity and stability under storage conditions?
Methodological Answer:
Implement stability-indicating methods:
- HPLC-PDA : Monitor degradation products using C18 columns (ACN/water gradients) and UV detection at 254 nm ().
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify labile groups ().
- Karl Fischer titration : Quantify residual water content (<0.5% recommended for lyophilized samples) ().
- Long-term stability : Store at –20°C under argon, with periodic HPLC checks over 6–12 months ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
